molecular formula C12H13NO B598906 1-Ethoxynaphthalen-2-amine CAS No. 163519-61-7

1-Ethoxynaphthalen-2-amine

Cat. No.: B598906
CAS No.: 163519-61-7
M. Wt: 187.242
InChI Key: OWEVBOBOMUMRLU-UHFFFAOYSA-N
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Description

1-Ethoxynaphthalen-2-amine is an organic compound that belongs to the class of naphthalene derivatives. It features an ethoxy group attached to the first carbon and an amine group attached to the second carbon of the naphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethoxynaphthalen-2-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution of a haloalkane with an amine. For instance, the reaction of 1-ethoxynaphthalene with ammonia or a primary amine under controlled conditions can yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxynaphthalen-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in electrophilic substitution reactions, such as nitration or sulfonation

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation are employed

Major Products:

    Oxidation: Naphthoquinones.

    Reduction: Various amine derivatives.

    Substitution: Nitro or sulfonated naphthalene derivatives

Scientific Research Applications

1-Ethoxynaphthalen-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis and in the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is utilized in the production of dyes, pigments, and other materials .

Mechanism of Action

The mechanism of action of 1-ethoxynaphthalen-2-amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

    1-Methoxynaphthalen-2-amine: Similar structure but with a methoxy group instead of an ethoxy group.

    2-Ethoxynaphthalen-1-amine: The positions of the ethoxy and amine groups are reversed.

    1-Ethoxynaphthalene: Lacks the amine group, making it less reactive in certain chemical reactions.

Uniqueness: 1-Ethoxynaphthalen-2-amine is unique due to the specific positioning of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in fields requiring specific reactivity and interactions .

Properties

IUPAC Name

1-ethoxynaphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-2-14-12-10-6-4-3-5-9(10)7-8-11(12)13/h3-8H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWEVBOBOMUMRLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC2=CC=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60704779
Record name 1-Ethoxynaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163519-61-7
Record name 1-Ethoxynaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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